molecular formula C16H13ClFNO2 B13426045 6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one CAS No. 304854-09-9

6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one

Cat. No.: B13426045
CAS No.: 304854-09-9
M. Wt: 305.73 g/mol
InChI Key: QFJFPUFDMQGULL-UHFFFAOYSA-N
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Description

6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzo[d][1,3]oxazine core, substituted with a 3-chloro-5-fluorophenyl group and two methyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]oxazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-5-fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated and fluorinated benzene derivatives.

    Addition of methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or fluorine gas, nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler aryl fluoride with similar fluorine substitution.

    Chlorobenzene: Contains a chlorine substituent similar to the 3-chloro group in the compound.

    Benzoxazine derivatives: Other compounds with the benzo[d][1,3]oxazine core structure.

Uniqueness

6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and methyl groups makes it a versatile compound for various applications.

Properties

CAS No.

304854-09-9

Molecular Formula

C16H13ClFNO2

Molecular Weight

305.73 g/mol

IUPAC Name

6-(3-chloro-5-fluorophenyl)-4,4-dimethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C16H13ClFNO2/c1-16(2)13-7-9(3-4-14(13)19-15(20)21-16)10-5-11(17)8-12(18)6-10/h3-8H,1-2H3,(H,19,20)

InChI Key

QFJFPUFDMQGULL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)Cl)F)NC(=O)O1)C

Origin of Product

United States

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